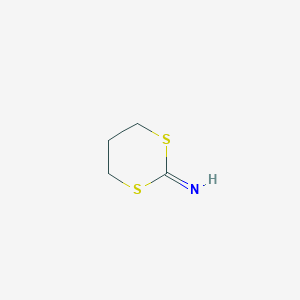

1,3-Dithian-2-imine

Description

Structure

3D Structure

Properties

CAS No. |

4386-51-0 |

|---|---|

Molecular Formula |

C4H7NS2 |

Molecular Weight |

133.2 g/mol |

IUPAC Name |

1,3-dithian-2-imine |

InChI |

InChI=1S/C4H7NS2/c5-4-6-2-1-3-7-4/h5H,1-3H2 |

InChI Key |

OVAJNQHYCXLREX-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=N)SC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dithian 2 Imine and Its Derivatives

Direct Synthetic Routes to 1,3-Dithian-2-imine

The direct construction of the this compound scaffold can be achieved through several primary pathways. These routes involve either building the ring system from acyclic precursors containing the requisite functional groups or modifying an existing 1,3-dithiane (B146892) ring.

Cyclization Approaches Involving Thiourea (B124793) Derivatives

The formation of cyclic imines from thiourea derivatives is a known synthetic strategy. mdpi.comnih.gov In the context of related six-membered rings like 1,3-thiazinanes, this typically involves the reaction of a bifunctional precursor with a thiourea. For instance, the synthesis of 2-imino-1,3-thiazinane-4-ones has been accomplished through the cyclization of acyl thioureas that possess an α,β-unsaturated acid fragment. nih.gov Similarly, reacting β-propiolactone with thioureas first yields an intermediate acid, which upon cyclization in acetic anhydride, produces 2-imino-1,3-thiazinan-4-ones. mdpi.comnih.gov Another approach involves the reaction of 3-amino-alcohols with isothiocyanates to generate β-hydroxy thioureas in situ. mdpi.comnih.gov Subsequent acid-catalyzed cyclization and dehydration yield the corresponding 2-imino-1,3-thiazinane derivatives. mdpi.comnih.gov While these examples form thiazinanes, the underlying principle of intramolecular cyclization of a thiourea derivative with a suitable dielectrophile, such as 1,3-dihalopropane or its synthetic equivalents, represents a viable, though less commonly documented, route to 1,3-dithian-2-imines.

Transformations from Precursor 1,3-Dithian-2-one (B14691470) Systems

A more direct and common conceptual approach involves the conversion of the carbonyl group of 1,3-dithian-2-one into an imine. This transformation is analogous to the synthesis of imines from ketones. Standard methods would include the condensation reaction of 1,3-dithian-2-one with a primary amine, often under acid catalysis with the removal of water, to yield the corresponding N-substituted this compound. The reactivity of the thioketone-like carbonyl in 1,3-dithian-2-one lends itself to such conversions.

Synthesis of α-Amino-1,3-Dithiane Derivatives via Imine Reactants

A significant area of research focuses not on the synthesis of this compound itself, but on the use of 1,3-dithiane-derived nucleophiles in reactions with other imines. This umpolung (polarity inversion) strategy, pioneered by Corey and Seebach, treats the C2-position of a 1,3-dithiane as a masked acyl anion, which can add to electrophilic imines to generate α-amino-1,3-dithiane derivatives. acs.orgacs.org These products are valuable intermediates in the synthesis of more complex molecules. uwindsor.ca

Nucleophilic Addition of Lithiated 1,3-Dithianes to Imines

The core of this methodology is the generation of a 2-lithio-1,3-dithiane species by deprotonating 1,3-dithiane with a strong base, typically n-butyllithium (n-BuLi). nih.gov This potent nucleophile readily adds across the carbon-nitrogen double bond of an imine. The reaction is often performed at low temperatures, such as -78 °C, in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov This addition reaction provides a powerful tool for carbon-carbon bond formation and the synthesis of α-amino aldehyde and α-amino ketone precursors. nih.gov An interesting application of this reaction involves the domino addition/cyclization of N-Boc-isatin imines with 1,4-dithiane-2,5-diol (B140307), which serves as an equivalent for 2-mercaptoacetaldehyde. beilstein-journals.orgnih.gov

Diastereoselective Control in Chiral Imine Additions

When the imine substrate is chiral, the nucleophilic addition of the achiral lithiated dithiane can proceed with a high degree of diastereoselectivity. This has been effectively demonstrated using imines bearing chiral auxiliaries, such as those derived from N-phosphonyl groups. nih.govmdpi.com The reaction of 2-lithio-1,3-dithiane with chiral N-phosphonyl imines has been shown to produce α-amino-1,3-dithiane derivatives with excellent diastereoselectivities, often exceeding 99:1 dr. nih.govmdpi.com The stereochemical outcome is influenced by the steric bulk of the chiral auxiliary and the substituents on the imine. mdpi.com Research has found that the method of addition is critical; slow addition of the chiral N-phosphonyl imine to the solution of 2-lithio-1,3-dithiane via a syringe pump was essential for achieving high yields and excellent diastereoselectivity. nih.gov

Another example involves the stereoselective addition of lithiated 1,3-dithiane to sugar-derived cyclic imines. acs.orgnih.gov This one-pot, two-step process, starting from a sugar lactam, yields 1,2-trans-1-C-(1,3-dithian-2-yl) iminosugars, demonstrating substrate-controlled diastereoselectivity. acs.orgnih.gov

Table 1: Diastereoselective Addition of Lithiated Dithianes to Chiral N-Phosphonyl Imines nih.gov

| Entry | R Group on Imine | Dithiane Nucleophile | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | 2-lithio-1,3-dithiane | 82 | >99:1 |

| 2 | 4-Methoxyphenyl | 2-lithio-1,3-dithiane | 75 | >99:1 |

| 3 | 2-Naphthyl | 2-lithio-1,3-dithiane | 78 | >99:1 |

| 4 | Isopropyl | 2-lithio-1,3-dithiane | 72 | >99:1 |

| 5 | Phenyl | 2-lithio-2-methyl-1,3-dithiane | 75 | 85:15 |

| 6 | Phenyl | 2-lithio-2-phenyl-1,3-dithiane | 52 | 90:10 |

Enantioselective Methodologies

Achieving enantioselectivity in the addition of dithiane nucleophiles to achiral imines requires the use of a chiral catalyst or reagent. While less common than diastereoselective variants, methods are being developed to address this challenge. One approach involves the use of chiral ligands to modify the reactivity of the lithiated dithiane or to activate the imine electrophile within a chiral environment. For example, chiral phosphoric acid catalysts have been used to catalyze the enantioselective ring expansion of 1,3-dithiane derivatives. researchgate.net Furthermore, research into the enantioselective addition of functionalized dithianes, such as 2-alkoxycarbonyl-1,3-dithianes, to imines has shown that chiral bis(oxazoline) copper(II) complexes can promote the reaction with high yields and enantioselectivity. unimi.it

Reactions with Sugar-Derived Imines

A notable strategy for the synthesis of complex nitrogen-containing molecules involves the reaction of lithiated 1,3-dithianes with sugar-derived imines. researcher.lifeacs.orgnih.gov These cyclic imines, often generated in situ due to their instability, are valuable precursors for synthesizing imino sugars. rsc.org

A one-pot, two-step stereoselective method has been developed for the synthesis of 1,2-trans-1-C-(1,3-dithian-2-yl) iminosugars. researcher.lifeacs.orgnih.gov This process begins with the reduction of a sugar lactam using Schwartz's reagent, which generates a cyclic imine. researcher.lifeacs.orgnih.govacs.org This is immediately followed by a Corey-Seebach reaction, where the in situ-generated imine is reacted with a lithiated 1,3-dithiane. researcher.lifeacs.orgnih.gov Subsequent processing of the dithiane group can yield naturally occurring homoiminosugars such as β-HNJ and α-HMJ. researcher.lifeacs.org This methodology provides a direct route to polyhydroxylated alkaloids and their derivatives. acs.org

Catalytic Addition Reactions Involving 1,3-Dithianes and Imines

Catalytic methods offer an efficient and often milder alternative to stoichiometric reactions for the formation of C-C bonds between 1,3-dithianes and imines. These approaches include metal-catalyzed and organocatalytic systems.

Copper(II) Triflate-Mediated Additions of 2-Tributylstannyl-1,3-Dithiane

The addition of 2-tributylstannyl-1,3-dithiane to various imines can be effectively mediated by copper(II) triflate (Cu(OTf)₂). dntb.gov.uaresearchgate.netoup.com This reaction proceeds smoothly at room temperature in nitromethane (B149229) (MeNO₂) and is applicable to a range of aromatic and heteroaromatic imines. dntb.gov.uaresearchgate.netoup.com The electrophilic activation of the imine by Cu(OTf)₂ facilitates the nucleophilic addition of the stannylated dithiane, leading to the formation of α-amino-1,3-dithiane derivatives in good to high yields. oup.com

Optimization of the reaction conditions revealed that using equimolar amounts of the 2-tributylstannyl-1,3-dithiane, the imine, and Cu(OTf)₂ provides the best results. oup.com The methodology has been successfully applied to both cyclic and acyclic tributylstannylated dithioacetal derivatives. oup.com However, steric hindrance, such as a methyl substituent at the 2-position of the 1,3-dithiane, can decrease the reaction's efficiency. oup.com

| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |

| 1 | 2-Tributylstannyl-1,3-dithiane | Imine 2a | Cu(OTf)₂ | MeNO₂ | α-Amino-1,3-dithiane 3a | High |

| 2 | 2-Methyl-2-tributylstannyl-1,3-dithiane | Imine 2a | Cu(OTf)₂ | MeNO₂ | Corresponding α-amino-1,3-dithiane | Decreased |

Organocatalytic Approaches

Organocatalysis presents a powerful strategy for the enantioselective addition of 1,3-dithiane derivatives to imines. A chiral bis(guanidino)iminophosphorane, an uncharged organosuperbase, has been shown to catalyze the addition of 2-benzyloxycarbonyl-1,3-dithiane to aromatic N-Boc-protected imines. oup.comnih.gov This reaction provides optically active α-amino-1,3-dithiane derivatives with high yields and high enantioselectivities. nih.gov

Another organocatalytic approach involves the use of Lewis bases to activate 2-trimethylsilyl-1,3-dithiane (B1293776) (TMS-dithiane). oup.comnih.gov Catalysts like tetrabutylammonium (B224687) phenoxide activate the carbon-silicon bond, allowing the 1,3-dithiane to add to N-substituted aldimines under mild conditions to afford the corresponding adducts in good to high yields. nih.gov

Michael-Type Addition of 1,3-Dithiane-2-carbothioates to α,β-Unsaturated N-Tosyl Imines

A practical reaction cascade for the synthesis of substituted 3,4-dihydropyridin-2-ones involves the Michael-type addition of 1,3-dithiane-2-carbothioates to α,β-unsaturated N-tosyl imines. researchgate.netmdpi.comunimi.itx-mol.netunimi.it This domino reaction is followed by an intramolecular annulation driven by a sulfur leaving group. researchgate.netunimi.itx-mol.netunimi.it

The reaction can be carried out efficiently under solid-liquid phase transfer catalysis (SL-PTC) conditions at room temperature. researchgate.netunimi.itunimi.it Using inexpensive reagents like tetrabutylammonium hydrogensulfate (Bu₄N⁺HSO₄⁻) and solid potassium hydroxide (B78521) (KOH), this method offers short reaction times and good functional group tolerance. researchgate.netunimi.itunimi.it This green and scalable approach provides rapid access to 3,4-dihydropyridin-2-ones, which are important scaffolds in medicinal chemistry. researchgate.netunimi.it The resulting products bearing the 1,3-dithiane group can be readily desulfurized. unimi.it

| Thioester | Imine Substituent (Ar) | Product | Yield (%) |

| S-2,2,2-trifluoroethyl 1,3-dithiane-2-carbothioate | Phenyl | 4a | 62 |

| S-2,2,2-trifluoroethyl 1,3-dithiane-2-carbothioate | 4-Chlorophenyl | 4b | 70 |

| S-2,2,2-trifluoroethyl 1,3-dithiane-2-carbothioate | 4-Methoxyphenyl | 4c | 65 |

Derivatization of the 1,3-Dithiane Core for Imine-like Functionality

The 1,3-dithiane ring itself can be derivatized to create functionalities that resemble or can be converted into imines. While not forming a direct C=N bond at the 2-position of the dithiane, these methods expand the synthetic utility of the dithiane core in nitrogen-containing compound synthesis.

One such approach involves the use of azomethine imines, which are 1,3-dipoles that can undergo cycloaddition reactions. ua.esrsc.org While not a direct derivatization of the dithiane C-2 position into an imine, these reactions can involve dithiane-containing reactants to build complex heterocyclic systems. For example, azomethine imines can be generated in situ and react with various dipolarophiles. ua.es

Furthermore, the development of C-H functionalization methods for saturated heterocycles like 1,4-dithianes opens up possibilities for introducing nitrogen-containing groups. beilstein-journals.org Recent advances in photoredox catalysis have demonstrated the viability of sulfur-stabilized carbon radicals derived from 1,4-dithiane (B1222100) as reaction intermediates, which could potentially be trapped by nitrogen-based electrophiles. beilstein-journals.org

Mechanistic Investigations of Reactions Involving 1,3 Dithianes and Imine Chemistry

Electron Transfer Pathways in 1,3-Dithiane (B146892) Reactivity

The reactivity of 1,3-dithianes can be significantly influenced by electron transfer processes, particularly in photochemical reactions. These pathways offer alternative methods for the deprotection of dithianes to regenerate the parent carbonyl compounds, moving away from traditional methods that often require harsh conditions or toxic heavy metal reagents. asianpubs.org

The photodeprotection of 1,3-dithianes can be initiated by photo-induced electron transfer using a sensitizer (B1316253). conicet.gov.ar Studies utilizing sensitizers like 2,4,6-triphenylthiapyrylium cation have demonstrated that irradiation, typically with wavelengths greater than 350 nm, can effectively convert 1,3-dithianes back to their corresponding carbonyl compounds. conicet.gov.aracs.orgresearchgate.net The mechanism of this photoremoval has been investigated through steady-state photolysis, laser flash photolysis (LFP), and theoretical DFT calculations. acs.orgresearchgate.netnih.gov

Following the initial single-electron transfer (SET) from the dithiane to the excited sensitizer, a 1,3-dithiane radical cation is formed. conicet.gov.arresearchgate.net Laser flash photolysis studies have been instrumental in detecting these transient radical cation intermediates. researchgate.net These dithiane radical cations are stabilized by the formation of a two-center, three-electron bond between the sulfur atoms. conicet.gov.ar

The reaction requires oxygen to achieve good conversion yields. acs.orgnih.gov

The process is inhibited by the addition of p-benzoquinone, a known superoxide (B77818) anion trap. conicet.gov.aracs.orgnih.gov

Experiments using isotopically labeled water (H₂¹⁸O) did not result in a labeled carbonyl product, ruling out water as the oxygen source for the final product. acs.orgnih.gov

The superoxide anion can be formed through a secondary electron transfer from the sensitizer's radical anion, especially when the sensitizer has a more negative reduction potential than O₂. conicet.gov.ar The interaction between the dithiane radical cation and the superoxide anion is central to the cleavage and subsequent formation of the carbonyl compound. acs.orgnih.govacs.org

Table 1: Experimental Conditions for Photodeprotection of 2-Phenyl-1,3-dithiane This table summarizes experimental results from photodeprotection studies, highlighting the critical role of oxygen and the effect of a superoxide trap.

| Entry | Atmosphere | Additive | Irradiation Time (h) | Conversion Yield (%) |

| 1 | Air | None | 2 | 42 |

| 2 | Nitrogen | None | 2 | <5 |

| 3 | Air (sealed tube) | None | 2 | 55 |

| 4 | Air | p-Benzoquinone | 2 | Partially Inhibited |

Data sourced from The Journal of Organic Chemistry, 2015, 80, 2733−2739. conicet.gov.ar

The decay of the initially formed 1,3-dithiane radical cation is a key mechanistic step that proceeds via a unimolecular fragmentation pathway. acs.orgnih.gov This fragmentation involves the cleavage of a carbon-sulfur (C-S) bond to form a distonic radical cation. conicet.gov.aracs.orgnih.gov In this species, the charge and radical centers are separated. This C-S bond cleavage occurs without the need for a nucleophilic reagent to assist the process. conicet.gov.ar The formation of this distonic radical cation is a favorable pathway and is observed for dithianes with both electron-releasing and electron-withdrawing substituents on the aryl moiety. acs.orgnih.gov The subsequent reaction of this distonic radical cation, likely with the superoxide anion, ultimately leads to the formation of the final carbonyl product and the release of the dithiol fragment. conicet.gov.ar

Mechanistic Aspects of Umpolung Reactivity

Umpolung, or the reversal of polarity, is a fundamental concept in organic synthesis, and 1,3-dithianes are classic reagents for achieving this. organic-chemistry.orgslideshare.net The normal electrophilic character of a carbonyl carbon is inverted to a nucleophilic character by forming a 2-lithio-1,3-dithiane, which acts as a masked acyl anion. organic-chemistry.orgmsuniv.ac.in

The ability to reverse the polarity of a carbonyl group hinges on the stabilization of the carbanion formed at the C-2 position of the dithiane ring. quimicaorganica.org Deprotonation of a 1,3-dithiane, typically with a strong base like n-butyllithium, generates a nucleophilic organolithium species. organic-chemistry.orgresearchgate.net The stability of this carbanion is attributed to the presence of the two sulfur atoms. quimicaorganica.orgsiue.edu

The stabilization arises from several factors:

Polarizability: Sulfur is more polarizable than oxygen, which helps to delocalize the negative charge. organic-chemistry.orgmsuniv.ac.in

Bond Length: The longer C-S bond length compared to a C-O bond contributes to stabilizing the adjacent negative charge. organic-chemistry.orgmsuniv.ac.in

Orbital Effects: The negative charge is dispersed into the d-orbitals of the sulfur atoms, providing significant stabilization. siue.eduuwindsor.ca

Due to this stabilization, 2-lithio-1,3-dithianes are stable and highly effective nucleophiles. uwindsor.ca They can react with a wide range of electrophiles, including aldehydes, ketones, and imines, to form new carbon-carbon bonds. organic-chemistry.orgnih.gov

The addition of 2-lithio-1,3-dithiane derivatives to chiral electrophiles, such as chiral N-phosphonyl imines, provides a powerful method for the asymmetric synthesis of α-amino-1,3-dithianes. nih.govnih.gov These reactions can proceed with high levels of diastereoselectivity, but the stereochemical outcome is highly dependent on the reaction conditions and the nature of the substrates. nih.govmdpi.com

A critical factor for achieving high diastereoselectivity is the manner of addition; slowly adding the chiral imine solution to the solution of the 2-lithio-1,3-dithiane has been shown to be crucial, leading to excellent diastereoselectivities (>99:1). nih.gov This technique likely helps to control the concentration of the reactive species and favor one transition state over another. nih.gov

The steric bulk of substituents on both the dithiane and the imine also plays a significant role. For instance, while unsubstituted 2-lithio-1,3-dithiane gives excellent diastereoselectivity, increasing the steric bulk at the C-2 position (e.g., 2-lithio-2-methyl-1,3-dithiane) can result in lower, though still good, diastereoselectivities. nih.gov Similarly, the choice of protecting group on the chiral imine auxiliary influences both the chemical yield and the stereochemical purity of the product. nih.gov

Table 2: Influence of N-Phosphonyl Protecting Group on Asymmetric Umpolung Reaction This table illustrates the effect of different N-protecting groups on the yield and diastereoselectivity of the addition of 2-lithio-1,3-dithiane to chiral N-phosphonyl imines.

| Entry | N-Protecting Group (R) | Yield (%) | Diastereoselectivity (d.r.) |

| 1 | Isopropyl | 82 | >99:1 |

| 2 | Isobutyl | 75 | 100:3 |

| 3 | Neopentyl | 78 | 100:2 |

| 4 | Cyclopentyl | 72 | 100:2 |

| 5 | Benzyl | 65 | 100:5 |

Data sourced from Molecules, 2011, 16, 2449-2460. nih.gov

Reaction Mechanisms of Oxidative Transformations

The oxidation of 1,3-dithianes, particularly in their lithiated forms, can lead to complex and synthetically useful molecular architectures. The mechanisms governing these transformations are multifaceted, involving reactive intermediates and cascade processes.

Lithiated 1,3-dithianes are known to be highly reactive towards atmospheric oxygen. tuni.fituni.fi Initial studies have shown that exposing 2-aryl-2-lithio-1,3-dithianes to air initiates an autooxidative condensation cascade. tuni.fituni.finih.gov The generally accepted pathway for the aerobic oxidation of organolithium compounds involves the formation of highly unstable organolithium peroxides (ROOLi). These peroxides can then rapidly interact with another molecule of the organolithium reagent (RLi) to yield lithium alkoxides. researchgate.net

In the specific case of lithiated 1,3-dithianes, the process is triggered by the autoxidation of the 2-lithiated species. nih.govacs.org This initial oxidation step is crucial as it generates a highly reactive intermediate, which is believed to be a thioester. tuni.fituni.fiacs.org The formation of this thioester intermediate is a key mechanistic event that paves the way for subsequent condensation reactions. tuni.finih.govacs.org Experimental evidence supports this initial oxidation step; for instance, the oxidation of lithiated 2-tert-butyl-1,3-dithiane (B14743061) was observed to halt at the thioester intermediate, likely due to the steric hindrance of the tert-butyl group preventing further reactions. tuni.fituni.fi Similarly, the oxidation of a dithioacetal with a bulky tert-butylthiol group also afforded a thioester in 62% yield, further suggesting the thioester as a central intermediate in the oxidation mechanism. tuni.fituni.fi

The role of molecular oxygen as the oxidant has been confirmed through isotopic labeling studies. When the reaction was conducted under an atmosphere of 18O2, the resulting condensation product was found to be isotopically labeled with 18O, confirming the incorporation of atmospheric oxygen. acs.org

Following the initial aerobic oxidation to a thioester intermediate, a remarkable autooxidative condensation process can occur. acs.org This process is particularly efficient for 2-aryl-2-lithio-1,3-dithianes, where treatment with n-butyllithium (n-BuLi) followed by exposure to air leads to the condensation of three molecules of the starting dithiane. nih.govresearchgate.netacs.org This pot-economy reaction yields highly functionalized α-thioether ketones or orthothioesters in moderate to good yields (51-89%). nih.govacs.org

The proposed mechanism, supported by experimental results and Density Functional Theory (DFT) studies, involves the highly reactive thioester formed in the initial oxidation step. nih.govacs.org This thioester is then trapped by another molecule of the 2-aryl-2-lithio-1,3-dithiane. acs.org A further condensation with a third molecule of the lithiated dithiane leads to the final orthothioester products. nih.govacs.org The scope of this reaction has been extended from cyclic 1,3-dithianes to acyclic benzaldehyde (B42025) dithioacetals, which produce analogous α-sulfide ketones and orthothioesters, indicating a similar autooxidative condensation mechanism is in operation. tuni.fituni.fi

The reaction outcome can be influenced by the nature of the substituent at the 2-position of the dithiane ring. While 2-aryl substituted dithianes undergo the full three-component condensation, 2-alkyl substituted analogues exhibit different reactivity. acs.org Although they undergo a similar autooxidative process, the condensation is often halted after the formation of a 1,2-diketone derivative (with one carbonyl protected as a dithiane). tuni.fiacs.org This is likely due to the presence of enolizable positions in the condensation intermediate, which leads to competitive formation of a lithium enolate, hampering the condensation of a third dithiane unit. tuni.fiacs.org

| Entry | Aryl Group (Ar) | Orthothioester Product Yield (%) | α-Thioether Ketone Product Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 72 | 17 |

| 2 | 4-Methoxyphenyl | 51 | 31 |

| 3 | 4-Chlorophenyl | 72 | 16 |

| 4 | 4-Bromophenyl | 89 | - |

| 5 | 2-Thienyl | 55 | 20 |

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the reaction mechanisms, pathways, and transition states of reactions involving 1,3-dithianes and imines.

For the autooxidative condensation of 2-aryl-2-lithio-1,3-dithianes, DFT calculations support a mechanism initiated by the highly thermodynamically favorable autoxidation of the organolithium dithiane. acs.org The calculations trace the subsequent reaction pathway, starting from the thioester intermediate. The nucleophilic attack of a second lithiated dithiane molecule on the thioester, followed by the collapse of the tetrahedral intermediate and reaction with a third lithiated dithiane, has been modeled. researchgate.netacs.org The free energy profile for the nucleophilic condensation of an α-disubstituted ketone with 2-phenyl-2-lithio-1,3-dithiane shows a low energy barrier of 11.2 kcal/mol for the nucleophilic attack, suggesting this ionic pathway is a major route to the orthothioester product. acs.org

Computational studies have also been employed to elucidate the mechanism of other 1,3-dithiane reactions. In the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane, DFT calculations were used to distinguish between a two-electron (nucleophilic) pathway and a single-electron transfer (SET) radical pathway. sci-hub.senih.gov The calculations indicated that the two-electron pathway, involving the dithiane anion acting as a nucleophile, is energetically favored. sci-hub.senih.govnih.gov A potential SET pathway was calculated to be highly unlikely due to the high free energy of the radical intermediates (57.8 kcal/mol). sci-hub.se

The intersection of 1,3-dithiane and imine chemistry has also been explored computationally. The asymmetric umpolung reaction of 2-lithio-1,3-dithiane with chiral N-phosphonyl imines provides access to α-amino-1,3-dithianes. nih.gov A proposed transition state for this reaction involves the coordination of the lithium cation to both the phosphoryl oxygen and the nitrogen atom of the imine, directing the nucleophilic attack of the dithiane anion. nih.gov

Furthermore, extensive computational studies on imine chemistry itself have revealed mechanistic details. For instance, the synthesis of imines from amines and aldehydes has been shown to be influenced by the solvent and the presence of catalysts. peerj.com DFT studies on the hydroboration of imines have detailed different mechanistic pathways, such as a boron Lewis acid-promoted hydride transfer mechanism or a hydroboration/σ-bond metathesis pathway, depending on the catalyst used. nih.gov In the context of biocatalysis, DFT calculations have been employed to elucidate the reaction mechanism and enantioselectivity of imine reductases (IREDs). nih.govresearchgate.net These studies analyze the binding modes of substrates in the enzyme's active site and calculate the energy of hydride transfer transition states to explain the observed stereochemical outcomes. nih.govresearchgate.net

| Structure | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| A | Initial Intermediate | 0.0 |

| TSFG | Transition state for nucleophilic attack on ketone | 11.2 |

| G | Lithium enolate product | -19.9 |

Advanced Synthetic Applications of 1,3 Dithianes in Constructing Complex Nitrogen Containing Molecules

Role in Total Synthesis of Natural Products

The utility of 1,3-dithianes as powerful C1-synthons has been widely demonstrated in the assembly of complex natural products. researchgate.net Their ability to be readily metalated and subsequently alkylated facilitates the rapid build-up of molecular complexity. sci-hub.seresearchgate.net

The synthesis of iminosugars and their analogues is of great interest due to their potential as glycosidase inhibitors. researchgate.netresearchgate.net A significant application of 1,3-dithiane (B146892) chemistry is the stereoselective synthesis of homoiminosugars and pipecolic acid derivatives. jk-sci.comresearchgate.netethernet.edu.et A one-pot, two-step method has been developed starting from sugar lactams. researchgate.netencyclopedia.pubdcu.ie This process involves the reduction of the sugar lactam to a cyclic imine using Schwartz's reagent (Cp₂Zr(H)Cl), followed by the addition of a lithiated 1,3-dithiane in a Corey-Seebach reaction. researchgate.netencyclopedia.pubdcu.ie

This stereoselective addition yields 1,2-trans-1-C-1,3-dithian-2-yl iminosugars. ethernet.edu.etencyclopedia.pub For example, treating tetra-O-benzylated D-gluconolactam with Schwartz's reagent and then with lithiated 1,3-dithiane produces the β-1-C-1,3-dithian-2-yl iminosugar in a 45% yield over the two steps. encyclopedia.pub Subsequent processing of the dithiane group can provide naturally occurring homoiminosugars like β-HNJ and α-HMJ. researchgate.netethernet.edu.et This strategy has also been successfully applied to the synthesis of various pipecolic acid analogues, which are important structural motifs in many natural products and pharmaceuticals. jk-sci.comresearchgate.netethernet.edu.et The final products, after hydrogenolysis, have shown potent glycosidase inhibition activity. encyclopedia.pub

Table 1: Synthesis of Homoiminosugars and Pipecolic Acid Analogues

| Starting Material | Key Reagents | Intermediate | Final Product Class | Ref |

|---|---|---|---|---|

| Sugar Lactams | 1. Schwartz's Reagent | Sugar-derived Imines | Homoiminosugars | researchgate.netethernet.edu.etencyclopedia.pub |

| 2. Lithiated 1,3-Dithiane | Pipecolic Acid Analogues | jk-sci.comresearchgate.netethernet.edu.et |

The strategic use of 1,3-dithiane chemistry extends to the synthesis of complex alkaloids. encyclopedia.pub An umpolung strategy involving the cyclization of alkenes with pendant amine anions has been developed, opening pathways to various alkaloid natural products, including the antibiotic Anisomycin. researchgate.net Syntheses of Anisomycin, a potent protein synthesis inhibitor, have been reported that utilize dithiane-based methodologies. researchgate.netuwindsor.ca

One highly stereocontrolled total synthesis of enantiomerically pure (-)-anisomycin involves the nucleophilic addition of a dithiane anion to an α,β-unsaturated carbonyl compound as a key step. researchgate.net Although various routes exist, including those based on vinylaziridine-to-pyrroline rearrangements, the dithiane approach provides a powerful method for constructing the core carbon skeleton. sci-hub.sedokumen.pub For instance, the cornerstone of one synthesis of a related complex macrolide, (+)-tedanolide, involves a highly convergent dithiane coupling to build the carbon framework. researchgate.net This highlights the pivotal role of dithiane coupling reactions in assembling the intricate architectures typical of alkaloids and other complex natural products. researchgate.net

1,3-Dithianes are considered versatile building blocks in organic synthesis, primarily functioning as "umpolung" reagents or acyl anion equivalents. sci-hub.senih.gov This strategy, often referred to as the Corey-Seebach reaction, involves the deprotonation of a 1,3-dithiane to form a nucleophilic lithiated intermediate. jk-sci.comencyclopedia.pub This "masked acyl anion" can then react with a wide array of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, to form new carbon-carbon bonds. jk-sci.comnih.gov

This method is highly valuable for the convergent assembly of complex molecules. researchgate.netresearchgate.net The dithiane moiety acts as a temporary scaffold; once the key skeletal bonds are formed, the dithiane can be hydrolyzed back to a carbonyl group or reduced to a methylene (B1212753) group. sci-hub.senih.gov This versatility has been exploited in the total syntheses of numerous complex natural products, including terpenes like ginkgolide B and alkaloids like strychnine. researchgate.net The use of dithiane linchpins allows for both the effective union of advanced fragments and for multicomponent coupling strategies, significantly increasing synthetic efficiency. sci-hub.se

Carbon-Carbon Bond Formation Methodologies

The unique reactivity of 1,3-dithianes enables several powerful carbon-carbon bond formation methodologies, which are fundamental to the construction of complex organic molecules.

One of the classical applications of 1,3-dithiane chemistry is the one-carbon homologation of carbonyl compounds. jst.go.jpchemistrydocs.com This process extends a carbon chain by a single carbon unit. chemistrydocs.com A well-documented approach involves using 2-trimethylsilyl-1,3-dithiane (B1293776) as a reagent precursor. jst.go.jp This method provides a two-step procedure for the one-carbon homologation of an aldehyde or ketone, which ultimately yields a corresponding ester after hydrolysis of the intermediate dithiane. jst.go.jp

Furthermore, 2-lithio-1,3-dithiane can be employed as a formyl anion equivalent for the iterative and stereoselective one-carbon homologation of chiral α-alkoxy aldehydes. This has been demonstrated in the synthesis of aldose derivatives starting from 1,2-O-cyclohexylidene-D-glyceraldehyde. The diastereoselective addition of the lithiated dithiane to the aldehyde is a key step, allowing for the controlled construction of polyol chains. The dithioacetal functionality in the products offers a wide range of possibilities for further synthetic transformations.

α-Amino carbonyl compounds are ubiquitous structural motifs in biologically active molecules and valuable intermediates in organic synthesis. A powerful method for their synthesis involves the use of 1,3-dithianes. The general strategy is the nucleophilic addition of a 2-lithio-1,3-dithiane derivative to an imine electrophile, which yields an α-amino-1,3-dithiane. dokumen.pub These intermediates can then be hydrolyzed to provide the target α-amino carbonyl compounds.

To achieve high stereoselectivity, this reaction is often performed using chiral N-substituted imines, such as N-phosphonyl or N-sulfinyl imines. dokumen.pub The asymmetric addition of 2-lithio-1,3-dithianes to these chiral imines can produce α-amino 1,3-dithianes with excellent diastereoselectivities (>99:1). dokumen.pub The reaction conditions, particularly the slow addition of the imine to the lithiated dithiane solution, are crucial for achieving high selectivity. dokumen.pub Alternative methods involve activating the dithiane with a Lewis base or using a copper(II) triflate-mediated addition of 2-tributylstannyl-1,3-dithiane to imines, which proceeds smoothly under mild conditions. These methods provide reliable access to α-amino-1,3-dithianes, which are versatile building blocks for nitrogen-containing compounds. dokumen.pub

Table 2: Synthesis of α-Amino-1,3-dithianes

| Dithiane Reagent | Electrophile | Key Conditions/Mediators | Product | Ref |

|---|---|---|---|---|

| 2-Lithio-1,3-dithiane | Chiral N-phosphonyl imines | Slow addition, -78 °C | α-Amino-1,3-dithiane | dokumen.pub |

| 2-Lithio-1,3-dithiane | Chiral N-sulfinyl imines | -78 °C | N-Sulfinyl α-amino dithioketal | |

| 2-Tributylstannyl-1,3-dithiane | Aromatic/Heteroaromatic imines | Cu(OTf)₂ | α-Amino-1,3-dithiane |

Formation of Bicyclo[1.1.1]pentane (BCP)-Containing Structures

Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly valuable structural motifs in medicinal chemistry, often serving as bioisosteres for phenyl groups. Their rigid, three-dimensional structure can lead to improved pharmacological properties in drug candidates. nih.gov The incorporation of BCP units into complex molecules is a significant area of research, and 1,3-dithianes have proven to be effective intermediates in this context.

A general and robust method involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. nih.govresearchgate.net This reaction proceeds efficiently to afford 2-aryl-2-(bicyclo[1.1.1]pentan-1-yl)-1,3-dithianes in good to excellent yields. nih.gov A broad range of 2-aryl-1,3-dithianes, including those with heterocyclic substituents, are compatible with this transformation. nih.gov

The reaction mechanism, supported by computational studies, is believed to follow a two-electron pathway. nih.gov It begins with the deprotonation of the 2-aryl-1,3-dithiane by a strong base, such as sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂), to generate a dithianyl anion. This anion then reacts with [1.1.1]propellane. nih.gov The subsequent proton transfer yields the desired BCP-containing dithiane product. nih.gov

The synthetic utility of these BCP-dithiane adducts is demonstrated by their further transformations. The dithiane group can be readily deprotected to unveil a ketone, providing access to BCP-aryl ketones. nih.gov For instance, hydrolysis of the dithioacetal using reagents like meta-chloroperoxybenzoic acid (mCPBA) effectively yields the corresponding ketone. nih.gov This strategy opens a pathway to BCP analogues of medicinally important diarylketones. nih.gov

Table 1: Synthesis of BCP-Containing Dithianes

| Entry | 2-Aryl-1,3-dithiane Substrate | Product | Yield (%) |

| 1 | 2-Phenyl-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-phenyl-1,3-dithiane | 95 |

| 2 | 2-(4-Methoxyphenyl)-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-methoxyphenyl)-1,3-dithiane | 92 |

| 3 | 2-(Thiophen-2-yl)-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(thiophen-2-yl)-1,3-dithiane | 85 |

| 4 | 2-(Pyridin-4-yl)-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(pyridin-4-yl)-1,3-dithiane | 78 |

Data sourced from studies on the propellylation of 2-aryl-1,3-dithianes. nih.gov

Regioselective and Stereoselective Transformations for Advanced Scaffolds

The development of regioselective and stereoselective reactions is a cornerstone of modern organic synthesis, enabling the precise construction of complex three-dimensional molecules. 1,3-Dithiane chemistry has contributed significantly to this field, allowing for the creation of advanced molecular scaffolds with high levels of control.

One notable advancement is the Lewis acid-promoted dual 1,3-sulfur rearrangement, which facilitates the stereoselective synthesis of polysubstituted 1,3-dienes. researchgate.net This method allows for the site-selective and regioselective C-H alkenylation of five-membered heteroarenes like pyrroles, thiophenes, and furans using 1,3-dithiane derivatives. researchgate.net The reaction proceeds through vinyl thionium (B1214772) ion intermediates to produce highly substituted 1,3-dienes with excellent stereoselectivity. researchgate.net

Furthermore, the trialkylsilyl group can direct regioselective transformations of appropriately substituted 1,3-dithianes. For example, the reaction of 2-(alk-1-yn-1-yl)-2-(trialkylsilyl)-1,3-dithianes with alkenes, promoted by a titanocene (B72419) catalyst, regioselectively produces [(trialkylsilyl)ethynyl]cyclopropanes. researchgate.net This transformation highlights the directing effect of the silyl (B83357) group in controlling the reaction pathway. researchgate.net

Stereoselective additions of lithiated 1,3-dithianes to chiral electrophiles, such as sugar-derived imines, provide a powerful route to complex nitrogen-containing molecules like homoiminosugars and pipecolic acid analogues. acs.orgnih.gov The stereochemical outcome of these additions can be controlled to produce specific diastereomers, which is crucial for the synthesis of biologically active compounds. acs.orguwindsor.ca For instance, the addition of 2-lithio-1,3-dithiane to sugar-derived imines can proceed with high diastereoselectivity, leading to 1,2-trans-1-C-(1,3-dithian-2-yl) iminosugars. acs.orgnih.gov

Development of Novel Synthetic Reagents and Building Blocks (e.g., 2-trimethylsilyl-1,3-dithiane)

The versatility of 1,3-dithiane chemistry has been greatly enhanced by the development of novel dithiane-based reagents and building blocks. Among these, 2-trimethylsilyl-1,3-dithiane has emerged as a particularly useful and versatile synthetic tool. lookchem.comchemimpex.com

2-Trimethylsilyl-1,3-dithiane serves as a stable, yet highly reactive, acyl anion equivalent. lookchem.com It participates in Lewis base-catalyzed additions to a variety of electrophiles, including aldehydes, ketones, and N-substituted aldimines, under mild conditions. lookchem.com This reactivity makes it a valuable reagent for the synthesis of complex carbonyl compounds. The trimethylsilyl (B98337) group can be easily removed, or it can participate in reactions such as the Peterson olefination. enamine.net

The preparation of 2-trimethylsilyl-1,3-dithiane is straightforward, typically involving the reaction of 1,3-dithiane with butyllithium (B86547) followed by quenching with chlorotrimethylsilane. lookchem.com

This reagent is a precursor for various important synthetic intermediates. lookchem.comenamine.net For example, its anion can be alkylated to provide a general route to acylsilanes, which are themselves important intermediates in organic synthesis. lookchem.com It is also used in the synthesis of dithioketene acetals and participates in multicomponent "linchpin" reactions, which are powerful strategies for assembling complex molecules from multiple simple components. lookchem.com

Table 2: Properties and Reactions of 2-Trimethylsilyl-1,3-dithiane

| Property/Reaction | Description | Reference(s) |

| IUPAC Name | 1,3-dithian-2-yl(trimethyl)silane | lookchem.com |

| CAS Number | 13411-42-2 | lookchem.comlookchem.com |

| Molecular Formula | C₇H₁₆S₂Si | lookchem.com |

| Appearance | Clear colorless to slightly yellow liquid | lookchem.com |

| Synthetic Role | Versatile acyl anion equivalent, precursor to dithioketene acetals and acylsilanes. | lookchem.comchemimpex.comenamine.net |

| Key Reactions | Lewis base-catalyzed addition to electrophiles (aldehydes, ketones, imines). | lookchem.com |

| Peterson olefination for one-carbon homologation of aldehydes/ketones. | enamine.net | |

| Diazo transfer reactions to form 2-diazo-1,3-dithiane. | lookchem.com |

Computational and Spectroscopic Characterization in 1,3 Dithiane Imine Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone for investigating the properties of 1,3-dithiane (B146892) systems. These computational methods provide a microscopic view of molecular structures, energies, and electronic properties.

The 1,3-dithiane ring, the core of 1,3-Dithian-2-imine, is not planar and exists in several conformations. DFT studies have been extensively used to determine the relative stabilities of these conformers.

The chair conformation is consistently identified as the most stable, or global minimum, on the potential energy surface for the 1,3-dithiane ring. Other conformations, such as twist forms, are significantly higher in energy. For instance, comprehensive computational studies have explored this conformational landscape, confirming the chair conformer's stability over twist conformers. acs.org Ab initio and DFT methods have been used to investigate the relative energies of the chair, 1,4-twist, and 2,5-twist conformers of 1,3-dithiane. acs.org The puckering angles of the dithiane ring have been determined to be around 54-64 degrees, indicating a more puckered structure compared to cyclohexane.

| Conformer/Transition State | Method | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|

| Chair vs. 2,5-Twist | HF/6-31G(d) | 4.24 | |

| Chair vs. 2,5-Boat (TS) | B3LYP/6-311+G(d,p) | 5.42 | acs.org |

| Chair vs. 1,4-Boat (TS) | HF/6-31G(d) | 5.53 | acs.org |

DFT calculations are instrumental in mapping the entire energy landscape of a chemical reaction, including the energy barriers (activation energies) and the geometry of transition states. This is vital for understanding reaction kinetics and mechanisms. For example, in the photodeprotection of 1,3-dithianes, DFT studies support a mechanism driven by the superoxide (B77818) anion by evaluating various reaction pathways. conicet.gov.arresearchgate.net

Computational studies on the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane indicate the reaction proceeds via a two-electron pathway. sci-hub.senih.gov In other systems, such as the [3 + 3] cycloaddition of 1,4-dithiane-2,5-diol (B140307) with azomethine imines, DFT calculations revealed high energy barriers for certain pathways, indicating they are not energetically favorable. rsc.org Quantum chemical calculations have also been applied to acid-catalyzed ring-expansion reactions of 1,3-dithianes, identifying key transition states. researchgate.net The rotational energy barrier for dithianyl substituents on porphyrins has also been investigated, with molecular modeling establishing ruffled porphyrin core conformations for the transition states. researchgate.net

Stereoelectronic effects, such as hyperconjugation, play a critical role in the conformational preferences of 1,3-dithianes. These interactions involve the delocalization of electrons from a filled orbital (like a lone pair or a bonding orbital) into an adjacent empty antibonding orbital. Natural Bond Orbital (NBO) analysis is a common computational tool used to quantify these effects.

In 1,3-dithianes, key interactions include those between the sulfur lone pairs (nS) and antibonding orbitals of adjacent C-S or C-H bonds (σ). For example, the anomeric effect, involving n(p)(X) → σ(C-H)ax interactions, is dominant at the C(2), C(4), and C(6) positions. researchgate.net The long C-S bonds in the dithiane ring distort its geometry, which significantly increases the overlap between σ(C(5)-H)eq and σ(C-S) orbitals, enhancing the corresponding hyperconjugative interaction. researchgate.net In studies of 2-carbomethoxy-1,3-dithiane, hyperconjugative interactions, along with lower ring strain, were found to favor the axial isomer over the equatorial one. rsc.orgrsc.org Similarly, in 1,3-dithiane sulfoxide, high-level calculations provided information on the possible involvement of nS → σC-S(O) hyperconjugation. acs.org

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopy is the primary means by which the structures of molecules are determined experimentally. For 1,3-dithiane-imine and its analogues, NMR and mass spectrometry are particularly powerful.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the connectivity and stereochemistry of a compound. For instance, the ¹H NMR spectrum of 2-(2,2-dimethylpropanoyl)-1,3-dithiane shows distinct signals for the axial and equatorial protons of the dithiane ring, allowing for detailed conformational analysis. orgsyn.org

Variable-temperature (VT) NMR spectroscopy has been used to study the dynamic processes in these molecules, such as the rotational behavior of meso-dithianyl substituents in porphyrins. researchgate.net Furthermore, NMR is crucial for identifying and characterizing reaction intermediates. The evolution of reaction intermediates in the formation of catenated cages from a dithiane-containing linker was monitored by ¹H NMR spectroscopy. chinesechemsoc.org In studies of protein folding, NMR has been used to determine the three-dimensional structures of folding intermediates, which possess both structured and unstructured regions. nih.gov Deuterium labeling is a useful technique where the absence of a signal in the ¹H NMR spectrum can help track specific atomic positions within a molecule. vulcanchem.com

| Proton Environment | Isomer | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| C(2)-H | anti-1S-(2,2-dimethylpropanoyl)-1,3-dithiane 1-oxide | 4.72 (s, 1H) | orgsyn.org |

| C(2)-H | syn-1S-(2,2-dimethylpropanoyl)-1,3-dithiane 1-oxide | 4.98 (s, 1H) | orgsyn.org |

| Dithiane ring protons | anti-isomer | 2.04-2.15 (m, 1H), 2.45-2.70 (m, 2H), 2.75-2.90 (m, 2H), 3.44-3.56 (m, 1H) | orgsyn.org |

| Dithiane ring protons | syn-isomer | 2.22-2.35 (m, 1H), 2.45-2.55 (m, 2H), 3.00-3.15 (m, 2H), 3.97 (dt, 1H) | orgsyn.org |

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions. It is also used to deduce structural information based on fragmentation patterns. In the analysis of 1,3-dithiane derivatives, MS can confirm the identity of reaction products. For example, 2-benzyl-2-butyl-1,3-dithiane showed a molecular ion peak (M+) at m/z 266, with a base peak at m/z 175 corresponding to a key fragment. scispace.com

The analysis of bis(1,3-dithian-2-yl)methane-d (B26194) shows a characteristic molecular ion peak at m/z 253, and its fragmentation pattern reflects the sulfur-containing rings and the deuterium-labeled bridge. vulcanchem.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for the analysis of complex mixtures, such as identifying sulfur mustard degradation products like 1,4-dithiane (B1222100) in sediments. nih.gov More advanced techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS have been employed to unambiguously monitor the evolution of reaction intermediates and products in complex self-assembly processes involving dithiane-functionalized molecules. chinesechemsoc.org

X-ray Crystallography and Solid-State Structural Analysis in 1,3-Dithiane-Imine Research

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state. For derivatives of 1,3-dithiane, this technique has been crucial for understanding the conformational preferences of the six-membered ring and the nature of non-covalent interactions that dictate their crystal packing. While crystallographic data for this compound itself is not extensively reported, analysis of closely related 2-substituted and 2-ylidene derivatives offers significant understanding.

Conformational Analysis of Dithiane Rings in the Solid State

The conformation of the 1,3-dithiane ring is a central aspect of its stereochemistry. In the solid state, numerous 2-substituted 1,3-dithiane derivatives adopt a stable chair conformation. researchgate.net This is observed in compounds such as 2-(3-bromophenyl)-1,3-dithiane and 2-(3-nitrophenyl)-1,3-dithiane, where the six-membered dithiane ring has its 1,4-disposed carbon atoms positioned above and below the plane formed by the other four atoms. researchgate.net In these cases, the substituent at the C2 position typically occupies the equatorial position to minimize steric hindrance. researchgate.net For example, in 2-(3-nitrophenyl)-1,3-dithiane, the nitrobenzene (B124822) substituent is equatorial and oriented nearly perpendicular to the dithiane ring's least-squares plane, with a dihedral angle of 88.28 (5)°. researchgate.net

However, the introduction of an exocyclic double bond at the C2 position, as in 1,3-dithian-2-ylidene derivatives, significantly alters the ring's preferred conformation. In the crystal structures of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate and its methyl analogue, the 1,3-dithiane ring does not adopt a chair form but is found in a twist-boat conformation . iucr.orgiucr.org This conformational shift is attributed to the electronic and steric demands of the exocyclic C=C double bond system. The planarity required by the sp²-hybridized C2 carbon and its substituents destabilizes the traditional chair geometry, favoring the more flexible twist-boat form. iucr.org In ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, the Csp²–S bond lengths are shorter than the Csp³–S bonds, reflecting the different hybridization and bonding within the ring. iucr.org

| Compound | Formula | Crystal System | Space Group | Dithiane Ring Conformation | Reference |

|---|---|---|---|---|---|

| 2-(3-Nitrophenyl)-1,3-dithiane | C₁₀H₁₁NO₂S₂ | Monoclinic | P2₁/c | Chair | researchgate.net |

| Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate | C₉H₁₁NO₂S₂ | Monoclinic | P2₁/n | Twist-boat | iucr.org |

| Methyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate | C₈H₉NO₂S₂ | Monoclinic | P2₁/c | Twist-boat | iucr.org |

| 2-(3-Bromophenyl)-1,3-dithiane | C₁₀H₁₁BrS₂ | Monoclinic | P2₁/c | Chair | researchgate.net |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In aryl-substituted 1,3-dithianes, these forces include weak C—H⋯π and π–π stacking interactions, which play a significant role in directing the molecular packing. researchgate.net For instance, the crystal structure of 2-(3-bromophenyl)-1,3-dithiane features molecules associated through C—H⋯π and π–π interactions, forming supramolecular layers. researchgate.net Similarly, in 2-(3-nitrophenyl)-1,3-dithiane, the packing is dominated by N—O⋯π interactions, which link the molecules into supramolecular zigzag chains. researchgate.net

Electrochemical Studies on Redox Behavior

Electrochemical studies, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox properties of molecules, providing data on oxidation and reduction potentials. Such information is vital for understanding reaction mechanisms, especially those involving electron transfer.

Direct electrochemical data on this compound is limited, but studies on related derivatives provide valuable insights. Anodic cleavage of 1,3-dithianes is a known method for deprotection to regenerate the corresponding carbonyl compound, indicating that the dithiane ring is susceptible to oxidation. rsc.org Preparative scale electrolyses show that this cleavage occurs via an initial irreversible oxidation, with peak potentials for various 2-substituted dithianes falling in the range of 1.5-1.9 V (vs. Ag/AgI). rsc.org

More relevantly, the electrochemical behavior of substrates containing both an imine and a 1,3-dithian-2-ylidene moiety has been investigated. Cyclic voltammetry of N-arylmethylene-4-(1,3-dithian-2-ylidene)-1-pentanamines reveals that the oxidation potential is influenced by substituents on the aryl ring. nsf.gov The oxidation is triggered at the dithioacetal moiety, and the electronic properties of the imine group affect a subsequent electron transfer step. nsf.gov

A detailed study on 2-(2,3-dihydroxy phenyl)-1,3-dithiane (DPD) using cyclic voltammetry determined an experimental redox potential of 0.753 V versus a Standard Hydrogen Electrode (SHE). kashanu.ac.ir This value was in close agreement with the theoretical value of 0.766 V calculated using Density Functional Theory (DFT), showcasing the synergy between experimental and computational electrochemistry. kashanu.ac.ir

| Compound | Technique | Oxidation Potential (Eₚₐ) | Conditions | Reference |

|---|---|---|---|---|

| N-(Phenylmethylene)-4-(1,3-dithian-2-ylidene)-1-pentanamine | Cyclic Voltammetry | ~1.2 V vs Ag/AgCl | Glassy carbon electrode, 30% MeOH/70% THF, 0.1 M Et₄NOTs | nsf.gov |

| N-[(4-Methoxyphenyl)methylene]-4-(1,3-dithian-2-ylidene)-1-pentanamine | Cyclic Voltammetry | ~1.1 V vs Ag/AgCl | Glassy carbon electrode, 30% MeOH/70% THF, 0.1 M Et₄NOTs | nsf.gov |

| N-[(4-Nitrophenyl)methylene]-4-(1,3-dithian-2-ylidene)-1-pentanamine | Cyclic Voltammetry | ~1.25 V vs Ag/AgCl | Glassy carbon electrode, 30% MeOH/70% THF, 0.1 M Et₄NOTs | nsf.gov |

| 2-(2,3-Dihydroxy phenyl)-1,3-dithiane | Cyclic Voltammetry | 0.753 V vs SHE | Aqueous phosphate (B84403) buffer (pH 6.0), Glassy Carbon Electrode | kashanu.ac.ir |

Future Perspectives and Emerging Research Directions

Development of Greener and More Sustainable Synthetic Methodologies for 1,3-Dithian-2-imine Derivatives

The future of synthetic chemistry is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste, use of less hazardous materials, and energy efficiency. For this compound derivatives, research is moving towards more environmentally benign synthetic procedures.

Current synthetic methods for related sulfur-containing heterocycles often rely on stoichiometric, and sometimes toxic, reagents and volatile organic solvents. researchgate.netresearchgate.net Future methodologies are expected to focus on:

Solvent-Free and Aqueous Conditions: Inspired by the development of green methods for thioacetalization, future syntheses of 1,3-dithian-2-imines could utilize solvent-free conditions or water as a reaction medium. researchgate.netacs.org One-pot reactions starting from readily available materials like primary amines, carbon disulfide, and an appropriate three-carbon dielectrophile in water could offer a significant improvement in sustainability. researchgate.net

Recyclable Catalysts: The use of solid acid catalysts, such as tungstate (B81510) sulfuric acid, which has proven effective for the synthesis of 1,3-dithianes, could be adapted for imine derivatives. researchgate.net These catalysts offer advantages like high yields, short reaction times, and simple, non-chromatographic work-up procedures. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a key goal. This involves exploring cycloaddition reactions or tandem processes that build the heterocyclic core with minimal formation of byproducts.

An example of a greener approach is the high-yield, regioselective synthesis of imines from serinol (a biodegradable substance) with aldehydes and ketones in the absence of solvents and catalysts, which could be adapted for dithiane-containing precursors. acs.orgpolimi.it

Exploration of Novel Catalytic Systems for Dithiane-Imine Reactions

Catalysis is central to modern organic synthesis, offering pathways to new reactivity and enhanced selectivity. For reactions involving 1,3-dithianes and imines, the focus is shifting from stoichiometric reagents to catalytic systems that can be used in small quantities and, ideally, facilitate asymmetric transformations.

Emerging research in this area includes:

Lewis Base Catalysis: The activation of silylated 1,3-dithianes with catalytic amounts of Lewis bases for addition to imines represents a mild and efficient method for forming carbon-carbon bonds. nih.govresearchgate.net Future work could expand the scope of this catalysis to generate substituted this compound precursors.

Organocatalysis: Chiral amines and their derivatives have been extensively used to catalyze reactions of ketones and aldehydes. nih.gov Designing 1,3-diamine-derived catalysts that can activate dithiane precursors and guide their reaction with imines could provide a powerful tool for asymmetric synthesis. nih.gov The cooperative action of primary and tertiary amine groups within such catalysts can lead to high enantioselectivities under mild conditions. nih.gov

Metal Catalysis: While some reactions proceed without metal promoters, transition metal catalysts can offer unique reactivity. nih.gov Copper(II) triflate, for instance, has been used to mediate the addition of 2-tributylstannyl-1,3-dithiane to imines. researchgate.net Future exploration may involve designing chiral metal complexes to control the stereochemistry of reactions that form or functionalize the this compound scaffold.

The following table summarizes different catalytic approaches relevant to dithiane-imine chemistry.

| Catalytic System | Reactants | Key Features |

| Lewis Base (e.g., PhONnBu₄) | 2-Trimethylsilyl-1,3-dithiane (B1293776) and N-substituted aldimines | Mild conditions, good to high yields of adducts. nih.gov |

| 1,3-Diamine Derivatives | Ketones and Imines | Cooperative catalysis, high enantioselectivities. nih.gov |

| Copper(II) Triflate | 2-Tributylstannyl-1,3-dithiane and Imines | Efficient synthesis of α-amino-1,3-dithiane derivatives. researchgate.net |

| No Catalyst (Asymmetric Umpolung) | 2-Lithio-1,3-dithianes and Chiral N-phosphonyl imines | Good yields and excellent diastereoselectivities without Lewis acid promoters. nih.gov |

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. mdpi.com For the this compound system, computational modeling can provide crucial insights that are difficult to obtain through experiments alone.

Future computational studies are expected to address:

Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of synthetic routes to 1,3-dithian-2-imines. This allows for the identification of transition states and intermediates, helping to explain observed regioselectivity and stereoselectivity. mdpi.comresearchgate.net For example, DFT has been used to investigate the mechanism of imine-exchange reactions, including condensation and transimination, sometimes revealing the catalytic effect of metal coordination. wur.nl

Predictive Synthesis: By modeling the interaction of different substrates, reagents, and catalysts, computational methods can help predict the most promising conditions for a desired transformation. This can accelerate the discovery of new reactions and optimize existing ones, reducing the need for extensive empirical screening. organic-chemistry.org

Structural and Electronic Properties: Computational tools can elucidate the electronic structure, bonding, and conformational preferences of this compound derivatives. dntb.gov.uaresearchgate.net This information is vital for understanding their reactivity and for designing molecules with specific properties for applications in materials science. Hirshfeld surface analysis, for instance, can reveal intermolecular interactions that govern crystal packing. acs.org

Expansion of Synthetic Applications in Complex Molecule Assembly and Functional Material Design

While 1,3-dithianes are well-established as acyl anion equivalents in the synthesis of complex natural products, the synthetic potential of the this compound moiety is less explored. researchgate.netbeilstein-journals.orguwindsor.ca Future research will likely focus on leveraging its unique combination of functional groups.

Key areas for expansion include:

Complex Molecule Synthesis: The imine functionality serves as a versatile handle for further elaboration. It can be hydrolyzed to a ketone, reduced to an amine, or engaged in addition reactions with nucleophiles. This allows the this compound unit to serve as a multifunctional building block for constructing alkaloids and other nitrogen-containing natural products. The established umpolung strategy, which creates a nucleophilic center at the C2 position of the dithiane ring, can be combined with the reactivity of the imine group to forge complex molecular architectures. nih.gov

Functional Material Design: The presence of both sulfur and nitrogen atoms makes this compound derivatives interesting candidates for advanced materials. Research into trithiane-based compounds has shown their potential as high-performance supercapacitor electrode materials, owing to the high electron density and redox activity provided by the sulfur atoms. acs.org The incorporation of the imine group could allow for the development of:

Redox-Active Polymers: Polymerization through the imine nitrogen or other functional groups on the scaffold could lead to materials for energy storage or electrochromic devices.

Ligands for Coordination Chemistry: The imine nitrogen and sulfur lone pairs can act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with catalytic or sensing properties. nih.gov

Biologically Active Compounds: The 2-imino-1,3-dithiolane scaffold, a close relative, has been explored for its biological activity, including as a herbicidal antidote. researchgate.net This suggests that this compound derivatives could also be valuable scaffolds in medicinal chemistry and agrochemistry.

The continued exploration of these future research directions will undoubtedly uncover new chemistry and applications for the this compound system, cementing its role as a valuable heterocyclic scaffold.

Q & A

Basic: How can I optimize the synthesis of 1,3-Dithian-2-imine to achieve high purity and yield?

Methodological Answer:

- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) under inert atmosphere (N₂/Ar) to minimize hydrolysis. Monitor reaction progress via TLC or HPLC, referencing retention factors from NIST spectral data .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol. Validate purity via NMR (¹H/¹³C) and HRMS, comparing peaks to literature-reported shifts .

- Troubleshooting : If byproducts (e.g., disulfides) form, adjust stoichiometry of sulfur-containing reagents or reduce reaction temperature to suppress side reactions.

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Analysis : Prioritize ¹H NMR in CDCl₃ to detect imine protons (δ ~8.5–9.5 ppm) and thiocarbonyl signals (δ ~220–240 ppm in ¹³C NMR). Use DEPT-135 to confirm carbon hybridization .

- IR Spectroscopy : Identify C=N stretching (~1600–1650 cm⁻¹) and C=S vibrations (~1050–1250 cm⁻¹). Cross-validate with computational IR spectra from DFT studies (e.g., B3LYP/6-31G*) .

- Mass Spectrometry : HRMS (ESI⁺ or EI⁺) should confirm molecular ion [M+H]⁺ with <2 ppm error. Compare fragmentation patterns to databases like NIST Chemistry WebBook .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound derivatives?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and intermediates. Compare activation energies of competing pathways (e.g., nucleophilic vs. electrophilic attack) to identify dominant mechanisms .

- Kinetic Isotope Effects (KIEs) : Combine experimental KIE data (e.g., deuterium labeling) with computed vibrational frequencies to validate mechanistic hypotheses .

- Literature Reconciliation : Cross-reference computational results with conflicting experimental data (e.g., solvent effects reported in Beilstein Journal ). Adjust solvation models (e.g., PCM vs. SMD) to improve agreement.

Advanced: What strategies address discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent incubation times). Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .

- Data Normalization : Account for batch-to-batch variability in compound purity via LC-MS quantification. Apply statistical corrections (e.g., ANOVA with post-hoc Tukey tests) .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, highlighting confounding variables (e.g., solvent choice in antimicrobial assays ).

Advanced: How can I design experiments to probe the stability of this compound under physiological conditions?

Methodological Answer:

- Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor decomposition via UV-Vis (λmax shifts) or LC-MS over 24–72 hours. Compare half-lives to structurally similar thioamides .

- Metabolite Identification : Use HepG2 cell lysates or liver microsomes to simulate metabolic pathways. Detect metabolites via UPLC-QTOF and annotate using software (e.g., MetaboLynx) .

- Environmental Factors : Test stability under varying light, oxygen, and humidity levels. Use DOE (Design of Experiments) to model interactive effects .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification to avoid inhalation of volatile sulfur byproducts .

- Spill Management : Neutralize spills with activated charcoal or vermiculite. Avoid water to prevent exothermic reactions. Dispose of waste via licensed hazardous waste services .

- Emergency Procedures : Train personnel in first-aid measures (e.g., eye irrigation with saline for 15+ minutes) and maintain antidotes (e.g., acetylcysteine for sulfhydryl toxicity) .

Advanced: How can FAIR data principles improve reproducibility in studies involving this compound?

Methodological Answer:

- Data Storage : Deposit raw spectral files (NMR, MS) in repositories like Chemotion or RADAR4Chem with DOI assignment .

- Metadata Standards : Adopt ISA-Tab formats to document experimental parameters (e.g., solvent purity, instrument calibration dates) .

- Workflow Sharing : Use ELNs (Electronic Lab Notebooks) to archive step-by-step protocols, ensuring interoperability with platforms like Benchling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.